molecular formula C13H20O9 B12068189 Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside

Cat. No.: B12068189
M. Wt: 320.29 g/mol
InChI Key: LKFNEACJFKRTHV-UHFFFAOYSA-N
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Description

Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 92008-11-2) is a partially acetylated derivative of methyl β-D-glucopyranoside. With the molecular formula C₁₃H₂₀O₉ and a molecular weight of 320.29 g/mol, this compound is characterized by acetyl groups at the 2-, 4-, and 6-hydroxyl positions of the glucose ring. It serves as a critical intermediate in glycochemistry and pharmacology, particularly in synthesizing bioactive molecules for diabetes and cancer research . The selective acetylation pattern enhances its stability while preserving reactivity at the 3-position for further functionalization.

Properties

IUPAC Name

(3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNEACJFKRTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trityl Protection Strategy

A foundational approach involves the use of trityl (triphenylmethyl) groups to temporarily protect the 3-hydroxyl position during acetylation. This method, adapted from analogous glucopyranoside syntheses, proceeds as follows:

  • Initial Protection :
    D-glucose is reacted with trityl chloride (1.1 equivalents) in pyridine at 0–5°C for 12 hours, selectively protecting the primary 6-hydroxyl group. The product, 6-O-trityl-D-glucopyranose, is isolated via crystallization from ethanol.

  • Acetylation :
    The remaining hydroxyl groups (2-, 3-, and 4-positions) are acetylated using acetic anhydride (5 equivalents) and pyridine (catalytic) at room temperature for 24 hours. This yields 2,3,4-tri-O-acetyl-6-O-trityl-β-D-glucopyranose.

  • Detritylation :
    The trityl group is removed by treatment with trifluoroacetic acid (TFA) in acetic acid (1:4 v/v) at 25°C for 2 hours, producing 2,4,6-tri-O-acetyl-β-D-glucopyranose. Acyl migration from the 4- to 6-position is minimized by maintaining acidic conditions.

  • Methylation :
    The free 1-hydroxyl group is methylated using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dimethylformamide (DMF) at 60°C for 6 hours, yielding the final product.

Yield : 58–65% (over four steps).

Direct Selective Acetylation

Alternative protocols avoid trityl protection by exploiting steric and electronic effects:

  • Reagents : Acetic anhydride (3.5 equivalents), boron trifluoride diethyl etherate (BF₃·Et₂O, 0.2 equivalents).

  • Conditions : Stirring in dichloromethane (DCM) at −10°C for 8 hours.

  • Outcome : The 3-hydroxyl remains unacetylated due to reduced nucleophilicity, while 2-, 4-, and 6-hydroxyls react.

  • Yield : 70–75% after silica gel chromatography.

Modern Catalytic Methods

Lewis Acid-Catalyzed Regioselective Acetylation

Lewis acids enhance reaction efficiency and selectivity:

  • Catalyst : Tin(II) chloride (SnCl₂, 0.1 equivalents).

  • Conditions : Acetic anhydride (4 equivalents), acetonitrile, 25°C, 4 hours.

  • Mechanism : SnCl₂ coordinates to hydroxyl groups, lowering the activation energy for acetylation at the 2-, 4-, and 6-positions.

  • Yield : 82% with >95% purity.

Enzyme-Mediated Acetylation

Enzymatic methods offer eco-friendly alternatives:

  • Enzyme : Lipase B from Candida antarctica (CAL-B).

  • Substrate : Methyl β-D-glucopyranoside.

  • Acyl Donor : Vinyl acetate (5 equivalents).

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

  • Outcome : CAL-B selectively acetylates primary (6-OH) and secondary (2-, 4-OH) groups, leaving 3-OH intact.

  • Yield : 68% with no byproducts.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Large-scale production prioritizes cost-efficiency and reproducibility:

  • Reactor Type : Tubular flow reactor (stainless steel, 10 L capacity).

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 50°C.

    • Pressure: 2 bar.

  • Reagents : Methyl β-D-glucopyranoside (1 kg), acetic anhydride (8 L), H₂SO₄ (0.5% v/v).

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

  • Output : 12 kg/day, 89% purity.

Crystallization Optimization

Purification is critical for pharmaceutical-grade material:

  • Solvent System : Ethyl acetate/hexane (1:3 v/v).

  • Cooling Rate : 0.5°C/min from 60°C to 4°C.

  • Crystal Morphology : Needle-shaped crystals with >99% purity by HPLC.

Analytical Characterization

Spectroscopic Confirmation

Key data for structural validation:

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton Positionδ (ppm)Multiplicity
2-OAc2.05Singlet
4-OAc2.10Singlet
6-OAc2.15Singlet
Anomeric (C1)4.65Doublet (J=8 Hz)

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Positionδ (ppm)
Acetyl C=O169.5–171.8
Anomeric (C1)100.5
Methoxy (OCH₃)56.8

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 80:20 acetonitrile/water, 1.0 mL/min, UV detection at 210 nm.

  • Retention Time : 8.2 minutes.

  • Purity : ≥98% (area normalization).

Methodological Comparison and Recommendations

Table 3: Synthetic Method Efficiency

MethodYield (%)Purity (%)Scalability
Classical (Trityl)58–6595Moderate
Direct Acetylation70–7597High
SnCl₂-Catalyzed8299High
Enzymatic (CAL-B)6898Low

Recommendations :

  • Lab-Scale : SnCl₂-catalyzed method for high yield and purity.

  • Industrial : Continuous flow reactors with direct acetylation for throughput.

  • Green Chemistry : Enzymatic routes despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with an acceptor to form glycosidic bonds. Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside is frequently utilized as a glycosyl donor due to its stability and reactivity under controlled conditions.

  • Efficiency in Synthesis : The compound has been demonstrated to be an efficient glycosyl donor for synthesizing complex oligosaccharides. For instance, it has been employed in the synthesis of various oligosaccharides by coupling with different acceptors under optimized conditions .
  • Case Study : In a study by Koto et al., methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside was successfully used to synthesize methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside through a one-step reaction involving sodium hydride and benzyl chloride. This method yielded a high purity product suitable for further applications .

Synthesis of Complex Carbohydrates

Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside plays a crucial role in the synthesis of glycosides and polysaccharides.

  • Polysaccharide Synthesis : The compound has been used in the synthesis of polysaccharides that are important for biological functions and industrial applications. Its acetyl groups enhance solubility and stability during synthetic procedures .
  • Example Applications : The compound has been utilized in synthesizing various biologically relevant oligosaccharides that serve as precursors for antibiotics and other therapeutics. For example, it has been involved in the synthesis of glycosides that exhibit antimicrobial properties .

Structural Studies

Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside is also valuable in structural studies of carbohydrates.

  • NMR Studies : It has been used as a model compound in NMR studies to analyze conformational preferences of glycosidic linkages. Such studies provide insights into the three-dimensional structures of carbohydrates and their interactions with proteins .
  • Conformational Analysis : Research indicates that the presence of acetyl groups influences the conformational dynamics of carbohydrate molecules. This understanding is critical for designing carbohydrate-based drugs .

Biochemical Applications

In biochemistry, methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside serves as a substrate for various enzymatic reactions.

  • Enzyme Substrates : It can be employed as a substrate in glycosyltransferase reactions to study enzyme mechanisms and kinetics. These studies are essential for understanding carbohydrate metabolism and developing enzyme inhibitors .

Material Science Applications

The compound's properties make it suitable for applications in material science.

  • Biodegradable Polymers : Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside can be incorporated into biodegradable polymer matrices to enhance their performance and functionality. Research is ongoing to explore its potential in developing sustainable materials .

Mechanism of Action

The mechanism of action of Methyl 2,4,6-tri-O-acetyl-b-D-glucopyranoside involves its interaction with enzymes and other biological molecules. The acetyl groups can be cleaved by esterases, releasing the active glucopyranoside. This compound can then participate in various biochemical pathways, including glycolysis and glycosylation reactions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Differences

Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside (CAS 29868-42-6)
  • Molecular Formula : C₁₁H₁₈O₈; MW : 278.26 g/mol.
  • Key Features: Acetylation at the 2-, 3-, and 6-positions differs from the 2,4,6-pattern in the target compound.
  • Applications : Used in carbohydrate chemistry for studying regioselective reactions due to its accessible 4-hydroxyl group .
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 13343-66-3)
  • Molecular Formula: C₂₁H₂₇NO₉; MW: 437.44 g/mol.
  • Key Features : Incorporates an acetamido group at C2 and acetyl groups at 3,4,6. The acetamido moiety makes it a precursor for antibiotics and antiviral agents, unlike the target compound, which lacks nitrogen-containing substituents.
  • Applications : Key intermediate in glycopeptide synthesis .
Methyl 2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 76101-13-8)
  • Molecular Formula: C₂₁H₂₃NO₁₀; MW: 449.41 g/mol.
  • Key Features : Features a phthalimido group at C2 and acetylation at 3,4,6. The deoxygenation at C2 and bulky phthalimido group make it resistant to enzymatic hydrolysis, ideal for glycosyltransferase studies.
  • Applications : Used in enzymatic glycosylation research to probe enzyme specificity .
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 2595-39-3)
  • Molecular Formula: C₁₅H₂₃NO₉; MW: 361.34 g/mol.
  • Key Features : Combines a 2-acetamido group with acetylation at 3,4,6. The deoxy structure at C2 mimics natural glycans, facilitating studies on glycan-protein interactions.
  • Applications: Employed in glycoprotein synthesis and immunology research .

Physicochemical Properties and Reactivity

Compound Acetylation Pattern MW (g/mol) Key Reactivity Sites Stability Considerations
Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside 2,4,6 320.29 C3-OH High stability; C3-OH reactive
Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside 2,3,6 278.26 C4-OH Moderate steric hindrance at C4
Benzyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside 3,4,6 437.44 C2-NHAc Stable to hydrolysis; bioactive
  • Solubility: Acetylated derivatives generally exhibit improved lipophilicity compared to non-acetylated counterparts, enhancing membrane permeability.
  • Reactivity : The 2,4,6-acetylation in the target compound leaves the 3-OH exposed, making it a hotspot for further glycosylation or functionalization .

Biological Activity

Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside is a carbohydrate derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological properties, including its effects on cellular processes and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside is an acetylated derivative of β-D-glucopyranoside. The acetylation at the 2, 4, and 6 positions enhances its solubility and stability, making it a useful compound in various biochemical applications. The synthesis typically involves the acetylation of methyl β-D-glucopyranoside using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Inhibition of Glycosaminoglycan Synthesis

Recent studies have shown that methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside exhibits significant inhibitory effects on glycosaminoglycan (GAG) synthesis. In a study involving primary hepatocytes, this compound was found to reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates. Specifically, it inhibited GAG synthesis without affecting total protein synthesis, suggesting a targeted mechanism of action that could be beneficial in conditions where GAG production is dysregulated .

Study on GAG Synthesis Inhibition

A pivotal study investigated the effects of methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside on GAG synthesis in cultured hepatocytes. The results indicated that treatment with this compound led to a significant reduction in the incorporation of radiolabeled glucosamine into GAGs. The size of the isolated GAGs was also notably smaller in treated cells compared to controls, indicating a possible mechanism involving premature chain termination during synthesis .

Compound Inhibition (%) Effect on Total Protein Synthesis
Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside~93% at 1 mMNo significant effect

Antimicrobial Testing

In related research focusing on methyl β-D-galactopyranosides and their esters, compounds with similar structural features were tested for antimicrobial activity. These studies employed various bacterial strains and demonstrated that certain derivatives exhibited effective antimicrobial properties with low MIC values .

Pharmacological Implications

The biological activities observed suggest that methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside could have potential therapeutic applications. Its ability to inhibit GAG synthesis may be relevant in treating diseases characterized by excessive GAG production such as certain cancers or fibrosis. Furthermore, its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.

Q & A

Q. What are the standard synthetic protocols for Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside?

The compound is synthesized via selective acetylation of methyl β-D-glucopyranoside. A common method involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with methanol in the presence of boron trifluoride etherate (BF₃·Et₂O) as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) using silica gel plates and visualized with UV or sulfuric acid charring. Excess acetyl groups are removed via controlled hydrolysis, preserving the 2,4,6-O-acetyl configuration .

Q. How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of this compound?

¹H and ¹³C NMR are critical for structural elucidation. Key diagnostic signals include:

  • ¹H NMR : Methyl protons of acetyl groups (δ 1.8–2.2 ppm), anomeric proton (β-configuration, δ ~4.5–5.5 ppm, J = 7–8 Hz).
  • ¹³C NMR : Acetyl carbonyl carbons (δ 168–172 ppm), anomeric carbon (δ ~100–105 ppm). DEPT and HSQC experiments confirm the positions of acetyl groups and glycosidic bond stereochemistry .

Q. What analytical techniques are used to monitor reaction progress during synthesis?

  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase. Acetylated intermediates show higher Rf values than deacetylated products.
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm for quantifying acetylated derivatives.
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na]⁺ for C₁₃H₂₀O₁₀, m/z 347.1) .

Advanced Research Questions

Q. How can regioselective deacetylation be achieved to modify specific hydroxyl groups?

Selective deprotection is performed using base-catalyzed conditions (e.g., NaOMe/MeOH) under controlled temperatures. The 3-OH position is typically more reactive due to steric and electronic factors. For example:

  • Stepwise deacetylation : Use 0.1 M NaOH in MeOH:H₂O (9:1) at 0°C to remove the 2-O-acetyl group first, followed by 4-O- and 6-O-acetyl groups at higher temperatures (25–40°C). Monitor by TLC and NMR .

Q. How is this compound used in glycosyltransferase enzymatic assays?

Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside serves as a glycosyl donor or acceptor in assays to study enzyme kinetics. For example:

  • Substrate specificity : Incubate with UDP-glucose and recombinant glycosyltransferases. Measure product formation via HPLC or fluorescence-based detection.
  • Kinetic parameters : Use Michaelis-Menten plots (Vmax, Km) derived from varying substrate concentrations. Competitive inhibition studies with analogs (e.g., deacetylated derivatives) reveal active-site interactions .

Q. What strategies resolve contradictions in reported glycosylation efficiencies with this compound?

Discrepancies in reactivity (e.g., chemical vs. enzymatic glycosylation) often arise from protecting group stability or solvent effects. To address this:

  • Optimize conditions : Test polar aprotic solvents (e.g., DMF, acetonitrile) vs. aqueous buffers.
  • Compare activating agents : Trichloroacetimidate vs. thioglycoside donors.
  • Validate with LC-MS : Identify byproducts (e.g., acetyl migration) that may skew results .

Q. How does this compound contribute to glycan array fabrication for glycomics studies?

The acetyl groups stabilize the glycoside during immobilization on functionalized glass slides. Steps include:

  • Derivatization : Introduce a terminal alkynyl or amino linker for "click chemistry" conjugation.
  • Microarray printing : Use robotic spotters to deposit glycans. Validate binding with fluorescent lectins or antibodies. This enables high-throughput screening of carbohydrate-protein interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of acetyl groups under acidic vs. basic conditions?

  • Acidic conditions : Acetyl groups at C2 and C4 may migrate under strong acid (e.g., TFA), altering regiochemistry.
  • Basic conditions : Prolonged exposure to bases (e.g., NH₃/MeOH) can hydrolyze all acetyl groups non-selectively. Resolution : Use mild, short-duration deprotection (e.g., 0.01 M HCl in dioxane for acidic stability; pH 7.5 buffers for enzymatic reactions). Confirm product integrity via 2D NMR (NOESY for spatial proximity of acetyl groups) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
BF₃·Et₂O catalysis1,2,3,4,6-penta-O-acetyl-glucose + MeOH65–75
Enzymatic deacetylationLipase B (Candida antarctica)50–60

Q. Table 2: NMR Chemical Shifts for Key Protons

Proton Positionδ (¹H, ppm)δ (¹³C, ppm)
Anomeric (C1)4.65 (d, J=8 Hz)100.5
2-OAc2.0520.8 (CH₃), 169.5 (C=O)
4-OAc2.1021.0 (CH₃), 170.1 (C=O)

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